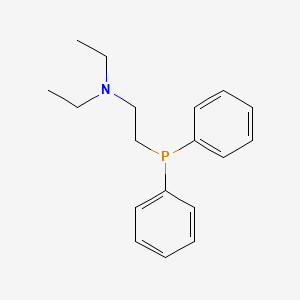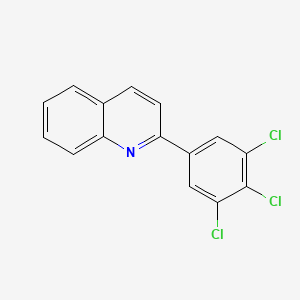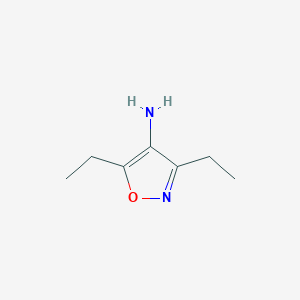
3,5-Diethyl-1,2-oxazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Diethyl-1,2-oxazol-4-amine is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered ring structures containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of two ethyl groups at positions 3 and 5, and an amine group at position 4. Oxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diethyl-1,2-oxazol-4-amine typically involves the cyclodehydration of β-hydroxy amides. One common method is the reaction of β-hydroxy amides with reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® at elevated temperatures (70–90°C). This reaction results in the formation of oxazolines, which can then be oxidized to oxazoles using reagents like manganese dioxide .
Industrial Production Methods: In industrial settings, the synthesis of oxazoles, including this compound, can be achieved through continuous flow processes. This method involves the use of packed reactors containing commercial manganese dioxide, which allows for the efficient and safe production of oxazoles without the need for additional purification steps .
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Diethyl-1,2-oxazol-4-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert oxazoles back to oxazolines or other reduced forms.
Substitution: The amine group at position 4 can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Oxazoles are the primary products of oxidation reactions.
Reduction: Reduced forms of oxazoles or oxazolines.
Substitution: Various substituted oxazole derivatives.
Aplicaciones Científicas De Investigación
3,5-Diethyl-1,2-oxazol-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,5-Diethyl-1,2-oxazol-4-amine involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, leading to the modulation of biological processes. For example, oxazole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, making them potential anticancer agents .
Comparación Con Compuestos Similares
3,5-Dimethyl-1,2-oxazol-4-amine: Similar structure but with methyl groups instead of ethyl groups.
3,5-Diethyl-1,2-oxazole: Lacks the amine group at position 4.
4,5-Dimethyl-1,2-oxazol-3-amine: Different substitution pattern on the oxazole ring.
Uniqueness: 3,5-Diethyl-1,2-oxazol-4-amine is unique due to the presence of both ethyl groups and an amine group, which can influence its chemical reactivity and biological activity. The specific substitution pattern can lead to distinct interactions with molecular targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
87675-35-2 |
|---|---|
Fórmula molecular |
C7H12N2O |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
3,5-diethyl-1,2-oxazol-4-amine |
InChI |
InChI=1S/C7H12N2O/c1-3-5-7(8)6(4-2)10-9-5/h3-4,8H2,1-2H3 |
Clave InChI |
VRGDRFRWHASLDY-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=NO1)CC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



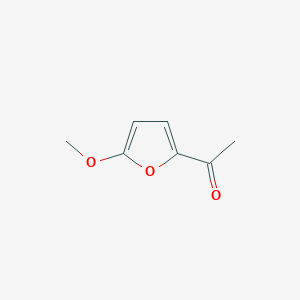
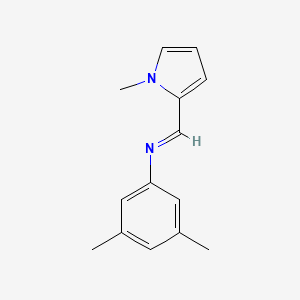
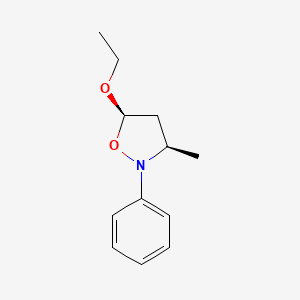
![6-[4-(Diethylamino)phenyl]quinoline-5,8-dione](/img/structure/B12889939.png)
![2-(Fluoromethyl)benzo[d]oxazole](/img/structure/B12889940.png)
![1-Benzyl-5-chloro-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole](/img/structure/B12889945.png)
![3-Formamido-2-hydroxy-N-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]benzamide](/img/structure/B12889947.png)
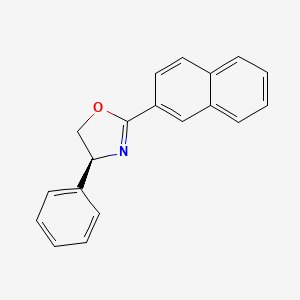
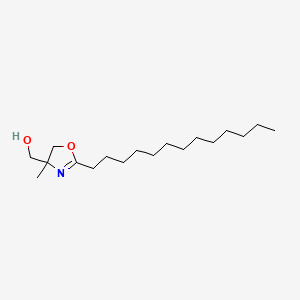
![2-[12-(Dicyclohexylphosphino)-9,10-dihydro-9,10-ethenoanthracen-11-yl]-N,N-dimethylbenzenamine](/img/structure/B12889968.png)
